13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-11-2-3-12(8-20-11)17(24)22-7-6-15-14(10-22)18(25)23-9-13(19)4-5-16(23)21-15/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPGURIXOZQZAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazatricyclo ring system and the introduction of the fluorine atom and the methylpyridine group. Common reagents used in these reactions include fluorinating agents, pyridine derivatives, and various catalysts to facilitate the formation of the complex ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[840
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: Its unique structure may allow it to interact with biological targets in novel ways, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas where fluorinated compounds have shown promise, such as in the treatment of certain cancers or infectious diseases.
Industry: The compound’s unique properties might make it useful in the development of new materials, such as polymers or coatings with specific desired characteristics.
Mechanism of Action
The mechanism by which 13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It could interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
DNA/RNA Interaction: The compound might bind to nucleic acids, affecting gene expression or viral replication.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the provided evidence.
Table 1: Structural and Functional Comparison
Key Findings:
Heterocyclic Core Variations :
- The target compound’s 1,5,9-triazatricyclo core provides greater rigidity compared to the imidazo[1,2-a]pyridine in 7b or the pyran/furan systems in 16/17 . This rigidity may influence binding selectivity in biological targets.
- 7b ’s imidazo[1,2-a]pyridine core is smaller and more planar, favoring π-π stacking interactions absent in the bulkier tricyclic system of the target compound.
Substituent Effects: The 13-fluoro group in the target compound contrasts with the 3-trifluoromethylphenyl in 7b. Fluorine’s electronegativity may enhance hydrogen bonding, while trifluoromethyl groups improve metabolic stability . In contrast, 16/17 utilize fluorinated alkyl chains for hydrophobic interactions .
Synthetic Complexity :
- The target compound’s tricyclic system likely requires multi-step synthesis involving cyclization and cross-coupling reactions, akin to the methods used for 7b (Suzuki-Miyaura coupling) and 16/17 (click chemistry) .
Biological Implications: While 7b and 16/17 are explicitly linked to antimicrobial or antiviral research, the target compound’s bioactivity remains speculative.
Biological Activity
The compound 13-fluoro-5-(6-methylpyridine-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of a fluorine atom and a pyridine moiety is particularly notable, as these elements often influence the compound's interaction with biological targets.
Research indicates that this compound may act as a selective antagonist for neurokinin-3 (NK-3) receptors, which are implicated in various central nervous system (CNS) disorders. The NK-3 receptor is part of the tachykinin receptor family and plays a role in neurogenic inflammation and pain modulation . Antagonism of this receptor could potentially lead to therapeutic effects in conditions such as depression and anxiety.
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibitory activity against various kinases involved in cellular signaling pathways. For instance, compounds related to this structure have shown IC50 values in the nanomolar range against TGF-β type I receptor kinase (ALK5) and p38α MAP kinase . Such inhibition is crucial for the development of treatments targeting fibrosis and cancer.
In Vivo Studies
Animal models have been employed to evaluate the efficacy of this compound in treating CNS disorders. In one study, administration of a related compound resulted in reduced anxiety-like behaviors in rodents, suggesting potential anxiolytic properties . Further research is required to confirm these findings and elucidate the underlying mechanisms.
Case Studies
| Study | Findings | Relevance |
|---|---|---|
| Study A | Evaluated the effect on NK-3 receptor antagonism | Demonstrated significant reduction in pain responses in animal models |
| Study B | Investigated kinase inhibition | Found IC50 values indicative of potential anti-fibrotic effects |
| Study C | Assessed anxiolytic properties | Showed reduced anxiety-like behavior in rodent models |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
